molecular formula C21H24N4OS B11425096 3-amino-N-(3-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(3-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11425096
M. Wt: 380.5 g/mol
InChI Key: SDMPRARIUVRYHZ-UHFFFAOYSA-N
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Description

3-AMINO-N-(3-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, an amino group, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions, using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-AMINO-N-(3-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-2-METHYL-3-PHENYL-ACRYLONITRILE
  • Methyl 2-amino-3-phenylpropanoate

Uniqueness

Compared to similar compounds, 3-AMINO-N-(3-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique thieno[2,3-b]naphthyridine core and the presence of both amino and carboxamide groups

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

3-amino-N-(3-methylphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C21H24N4OS/c1-12(2)25-8-7-17-14(11-25)10-16-18(22)19(27-21(16)24-17)20(26)23-15-6-4-5-13(3)9-15/h4-6,9-10,12H,7-8,11,22H2,1-3H3,(H,23,26)

InChI Key

SDMPRARIUVRYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C(C)C)N

Origin of Product

United States

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